Octadecyl fumarate
Overview
Description
Octadecyl fumarate belongs to the class of organic compounds known as fatty acid esters . These are carboxylic ester derivatives of a fatty acid .
Synthesis Analysis
The free radical copolymerization of di-n-docosyl fumarate with vinyl acetate and n-alkyl (meth)acrylates was carried out in toluene at 70°C using benzoyl peroxide as an initiator . 1H NMR and carbon analysis were used to determine the copolymer compositions .Molecular Structure Analysis
The molecular formula of this compound is C22H40O4 . Its average mass is 368.558 and its monoisotopic mass is 368.29266 .Chemical Reactions Analysis
The polymerization of dialkyl fumarates shows unique characteristics different from ordinary vinyl polymerization . The high density of substituents of the resulting carboalkoxymethylene repeated units, combined with the bulkiness of the substituents lead to stiff main chains .Scientific Research Applications
1. Pour Point Reduction and Viscosity Reduction
Octadecyl fumarate has been synthesized and used to enhance the performance of crude oil. It's been found to significantly reduce the pour point and viscosity of crude oil, making it more efficient for transport and processing Fan Hong-liang (2006).
2. Immobilization and Stabilization in Biocatalysis
This compound plays a vital role in the immobilization and stabilization of lipases on hydrophobic supports. It enhances the activity and stability of lipases against heat and organic solvents, which is beneficial in various industrial and biochemical applications J. Palomo et al. (2002).
3. Modification of Expansive Soil Properties
Research has shown that this compound can be used to modify the properties of expansive soil, making it more water-repellent. This modification can potentially be useful in engineering applications to improve soil stability Maosheng Wang et al. (2021).
4. Modification of Polyethylene Characteristics
The compound has been used to modify the characteristics of polyethylene, particularly in creating ultrahigh molecular weight polyethylene (UHMWPE). This has implications in materials science and engineering for producing materials with specific desired properties E. Barrera et al. (2017).
5. Enhancement of Analytical Techniques
This compound contributes to advancements in analytical chemistry, particularly in liquid chromatography and mass spectrometry. It aids in the separation and analysis of complex compounds, enhancing the sensitivity and precision of these techniques A. Kaczmarkiewicz et al. (2019).
Safety and Hazards
Mechanism of Action
Target of Action
Octadecyl fumarate is a fatty acid ester
Biochemical Pathways
For instance, pharmacological inhibition or genetic ablation of fumarate hydratase (FH) led to increased fumarate levels and downstream suppression of mitochondrial respiration . This suggests that fumarate and its derivatives could potentially influence key metabolic pathways.
Result of Action
For instance, increased fumarate can directly succinate ZAP70 at C96 and C102 and abrogate its activity in infiltrating CD8+T cells, resulting in suppressed CD8+T cell activation and anti-tumor immune responses .
Biochemical Analysis
Biochemical Properties
These compounds often participate in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds, such as fumarate, have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds such as dimethyl fumarate have been shown to exert effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Related compounds such as fumarate are known to play a role in the TCA cycle .
Subcellular Localization
Related compounds such as fumarate have been found to be mainly localized in mitochondria .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Octadecyl fumarate can be achieved through the esterification of fumaric acid with octadecanol.", "Starting Materials": [ "Fumaric acid", "Octadecanol", "Sulfuric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Mix fumaric acid and octadecanol in a 1:1 molar ratio in a dry round-bottom flask.", "Add a few drops of concentrated sulfuric acid as a catalyst.", "Heat the mixture under reflux for several hours until the reaction is complete.", "Allow the mixture to cool and then add sodium hydroxide solution to neutralize the excess acid.", "Extract the Octadecyl fumarate with ethanol and filter the solution.", "Remove the solvent by rotary evaporation to obtain the crude product.", "Purify the crude product by recrystallization from ethanol." ] } | |
CAS No. |
2424-62-6 |
Molecular Formula |
C22H40O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-octadecoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24/h18-19H,2-17,20H2,1H3,(H,23,24) |
InChI Key |
MHQJUHSHQGQVTM-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O |
melting_point |
93-94°C |
2424-62-6 1741-93-1 |
|
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
(2Z)-2-Butenedioic Acid Monooctadecyl Ester (9CI); (Z)-2-Butenedioic Acid Monooctadecyl Ester; Maleic Acid Monooctadecyl Ester; Maleic Acid Octadecyl Ester; Monooctadecyl Maleate; Monostearyl Maleate; Octadecyl Hydrogen Maleate; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the polymerization of Octadecyl fumarate in Langmuir-Blodgett films?
A1: Langmuir-Blodgett (LB) films offer a controlled platform to assemble molecules into ordered layers, mimicking biological membranes and enabling the study of interfacial phenomena. Investigating the polymerization of this compound within LB films helps understand how structural changes influence film properties like elasticity and order. This knowledge is valuable for applications ranging from sensors and electronics to drug delivery, where controlled film properties are crucial. [, ]
Q2: How does polymerization affect the elastic properties of LB films containing this compound?
A2: Research using Brillouin spectroscopy revealed distinct changes in the elastic properties of LB films upon this compound polymerization. While mixtures of this compound and Octadecyl maleate exhibited a slight increase in elastic constants after polymerization, films composed solely of this compound, especially those with regular or ω- arrangements, became significantly softer. This softening was attributed to the formation of microcracks during polymerization.
Q3: What challenges arise when studying the thermal behavior of this compound in LB films?
A3: A key challenge lies in differentiating between structural disorder and polymerization when this compound LB films are subjected to heat. Both processes can occur simultaneously, complicating the analysis. Researchers employ techniques like grazing incidence reflection and Differential Scanning Calorimetry (DSC) alongside spectroscopic methods (like Infrared spectroscopy) to disentangle these phenomena and understand the interplay between temperature, molecular orientation, and polymerization.
Q4: Can you elaborate on the spectroscopic techniques used to characterize this compound and its behavior in LB films?
A4: Infrared (IR) spectroscopy proves particularly insightful. Changes in IR bandshapes and frequency shifts offer clues about molecular motion within the film, especially prior to phase transitions. Electron Spin Resonance (ESR) spectroscopy helps determine the amount of this compound copolymerized with other molecules, like dotriacontane, by analyzing the slow-motion component of the composite ESR spectra. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.